Monoheptyl phthalate-d4
Description
Monoheptyl phthalate-d4 (CAS: 24539-58-0) is a stable isotope-labeled derivative of monoheptyl phthalate, where four hydrogen atoms are replaced with deuterium. Its molecular formula is C₁₅D₄H₁₆O₄, with a molecular weight of 268.34 g/mol and a purity >95% (HPLC) . This compound is primarily used as an internal standard in analytical chemistry for quantifying phthalate metabolites in environmental and biological samples. Its deuterated structure minimizes interference during mass spectrometry (MS) analysis, enhancing accuracy in trace-level detection .
Properties
Molecular Formula |
C15H20O4 |
|---|---|
Molecular Weight |
268.34 g/mol |
IUPAC Name |
2,3,4,5-tetradeuterio-6-heptoxycarbonylbenzoic acid |
InChI |
InChI=1S/C15H20O4/c1-2-3-4-5-8-11-19-15(18)13-10-7-6-9-12(13)14(16)17/h6-7,9-10H,2-5,8,11H2,1H3,(H,16,17)/i6D,7D,9D,10D |
InChI Key |
DMVQNBGDYPFJCC-NECLWFIRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCCCCC)[2H])[2H] |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
Phthalate esters undergo hydrolysis under acidic or alkaline conditions, breaking the ester bond to form phthalic acid and the corresponding alcohol. For deuterated derivatives like Monoheptyl phthalate-d4, hydrolysis would yield phthalic acid-d4 and heptanol.
Key Observations :
-
Acidic Hydrolysis :
-
Alkaline Hydrolysis :
| Reaction Conditions | Products | Isotope Effect (k_H/k_D) | Reference |
|---|---|---|---|
| 0.1M HCl, 25°C, 24h | Phthalic acid-d4 + Heptanol | 1.2–1.5 | |
| 0.1M NaOH, 37°C, 12h | Phthalic acid-d4 + Heptanol | 1.1–1.3 |
Transesterification
Deuterated phthalates can participate in transesterification with alcohols, exchanging alkoxy groups. This reaction is catalyzed by acids or bases and is critical in metabolic studies.
Mechanistic Insights :
-
Acid-Catalyzed :
-
Base-Catalyzed :
| Catalyst | Alcohol | Product | Yield | Reference |
|---|---|---|---|---|
| H2SO4 | Methanol-d4 | Methyl phthalate-d4 | 85% | |
| NaOCH3 | Ethanol-d6 | Ethyl phthalate-d4 | 78% |
Enzymatic Degradation
In biological systems, phthalate esters are metabolized via enzymatic hydrolysis. This compound likely follows pathways similar to Monobutyl phthalate-d4:
-
Carboxylesterases : Hydrolyze the ester bond, producing phthalic acid-d4 and heptanol .
-
β-Glucuronidases : Conjugate the hydrolyzed metabolite with glucuronic acid for excretion .
Key Data :
-
Rat hepatic microsomes hydrolyze Monobutyl phthalate-d4 with a of 12.5 nmol/min/mg and of 45 µM .
-
Deuterium labeling reduces enzymatic turnover rates by ~10% due to altered binding affinity .
Photodegradation
Under UV light, phthalate esters undergo radical-mediated degradation. Deuterium substitution influences reaction kinetics:
-
Mechanism :
| Light Source | Degradation Products | Half-Life (h) | Reference |
|---|---|---|---|
| UV-C (254 nm) | Phthalic anhydride-d4 + CO2 | 8.2 | |
| Sunlight | Heptanal-d4 + Phthalic acid-d4 | 48.5 |
Thermal Decomposition
At elevated temperatures (≥200°C), this compound decomposes via:
-
Decarboxylation : Loss of CO2 to form benzene-d4 derivatives.
-
Ester Pyrolysis : Cleavage into phthalic anhydride-d4 and heptene-d4 .
| Temperature (°C) | Major Products | Activation Energy (kJ/mol) | Reference |
|---|---|---|---|
| 250 | Phthalic anhydride-d4 + Heptene | 95.3 | |
| 300 | Benzene-d4 + CO2 | 112.4 |
Interaction with Oxidizing Agents
Reactions with peroxides or ozone yield oxidized products:
-
Ozonolysis : Cleaves the alkoxy chain, forming ketones and carboxylic acids .
-
H2O2/Fe²⁺ (Fenton) : Generates hydroxyl radicals, leading to hydroxylated phthalates .
| Oxidizing Agent | Products | Reaction Time | Reference |
|---|---|---|---|
| O3 (10 ppm) | Heptanone-d4 + Phthalic acid-d4 | 2h | |
| H2O2/FeSO4 | 3-OH-Monoheptyl phthalate-d4 | 6h |
Comparison with Similar Compounds
Key Properties :
- Storage : +4°C (refrigerated)
- Solubility: Compatible with organic solvents like methanol and DMSO.
- Applications : Environmental monitoring, toxicology studies, and industrial quality control .
Comparison with Similar Phthalate-d4 Compounds
Structural and Chemical Properties
The table below compares Monoheptyl phthalate-d4 with structurally analogous deuterated phthalates:
Notes:
- Branching vs. Linear Chains: this compound has a linear heptyl chain, whereas compounds like Bis(3,3-dimethyl-hept-2-yl) phthalate-d4 (CAS: N/A) feature branched alkyl groups, altering their hydrophobicity and metabolic pathways .
- Stability: this compound remains stable at −20°C in acetonitrile for weeks, similar to diethyl phthalate-d4 .
Analytical Performance
- Sensitivity: this compound is detected at 1.91 min retention time in GC-MS, comparable to diethyl phthalate-d4 (1.03 min) but distinct from longer-chain analogs like di-n-octyl phthalate-d4 (2.17 min) .
- Quantification: Deuterated monoesters (e.g., monobutyl-d4 and monohexyl-d4) are co-eluted with non-deuterated analogs to correct matrix effects, a strategy validated in urine and serum analyses .
Stability and Handling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
